

# Application Note: Mass Spectrometry-Based Analysis of SIRT5 Substrates

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## Compound of Interest

Compound Name: *SIRT5 inhibitor 6*

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## Introduction

Sirtuin 5 (SIRT5) is a crucial member of the NAD<sup>+</sup>-dependent protein deacylase family, primarily located in the mitochondria.[1][2] Unlike other sirtuins, SIRT5 exhibits robust desuccinylase, demalonylase, and deglutarylase activities, with only weak deacetylase activity.[1][3] This unique enzymatic profile positions SIRT5 as a key regulator of cellular metabolism. It modulates the activity of proteins involved in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation (FAO), glycolysis, ammonia detoxification, and antioxidant defense.[1][2][3] Dysregulation of SIRT5 has been implicated in a variety of diseases, including cancer and metabolic disorders, making the identification and quantification of its substrates a critical area of research for therapeutic development.[1][4]

Mass spectrometry (MS)-based proteomics has become an indispensable tool for the large-scale identification of SIRT5 substrates.[2] These approaches, often coupled with affinity enrichment techniques, allow for the precise identification of post-translational modification (PTM) sites and their quantitative comparison between different biological states, such as in wild-type versus SIRT5-knockout (KO) models.[5][6] This document provides detailed protocols and application notes for the analysis of SIRT5 substrates using quantitative mass spectrometry.

## Quantitative Data Summary

Unbiased proteomic surveys have been instrumental in defining the scope of SIRT5's regulatory roles. The use of SIRT5-deficient mouse models has revealed significant increases

in lysine succinylation (Ksucc), malonylation (Kmal), and glutarylation (Kglu).[2]

Table 1: Key Metabolic Enzymes and Pathways Regulated by SIRT5

Substrate Protein	PTM Removed	Metabolic Pathway	Functional Effect of Deacylation	References
Succinate Dehydrogenase (SDH)	Succinylation	TCA Cycle / Electron Transport Chain	Activation	[7]
Pyruvate Dehydrogenase Complex (PDC)	Succinylation	Pyruvate Oxidation	Activation	[7]
Enoyl-CoA Hydratase, alpha subunit (ECHA)	Succinylation	Fatty Acid Oxidation	Activation	[8][9]
3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2)	Succinylation	Ketogenesis	Activation	[1][7]
Carbamoyl Phosphate Synthetase 1 (CPS1)	Succinylation	Urea Cycle	Activation	[7]
Superoxide Dismutase 1 (SOD1)	Succinylation	ROS Detoxification	Activation	[7][8]
Glucose-6-phosphate-1-dehydrogenase (G6PD)	Glutarylation	Pentose Phosphate Pathway	Activation	[2][8]

| Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) | Malonylation | Glycolysis | Activation  
|[1][7] |

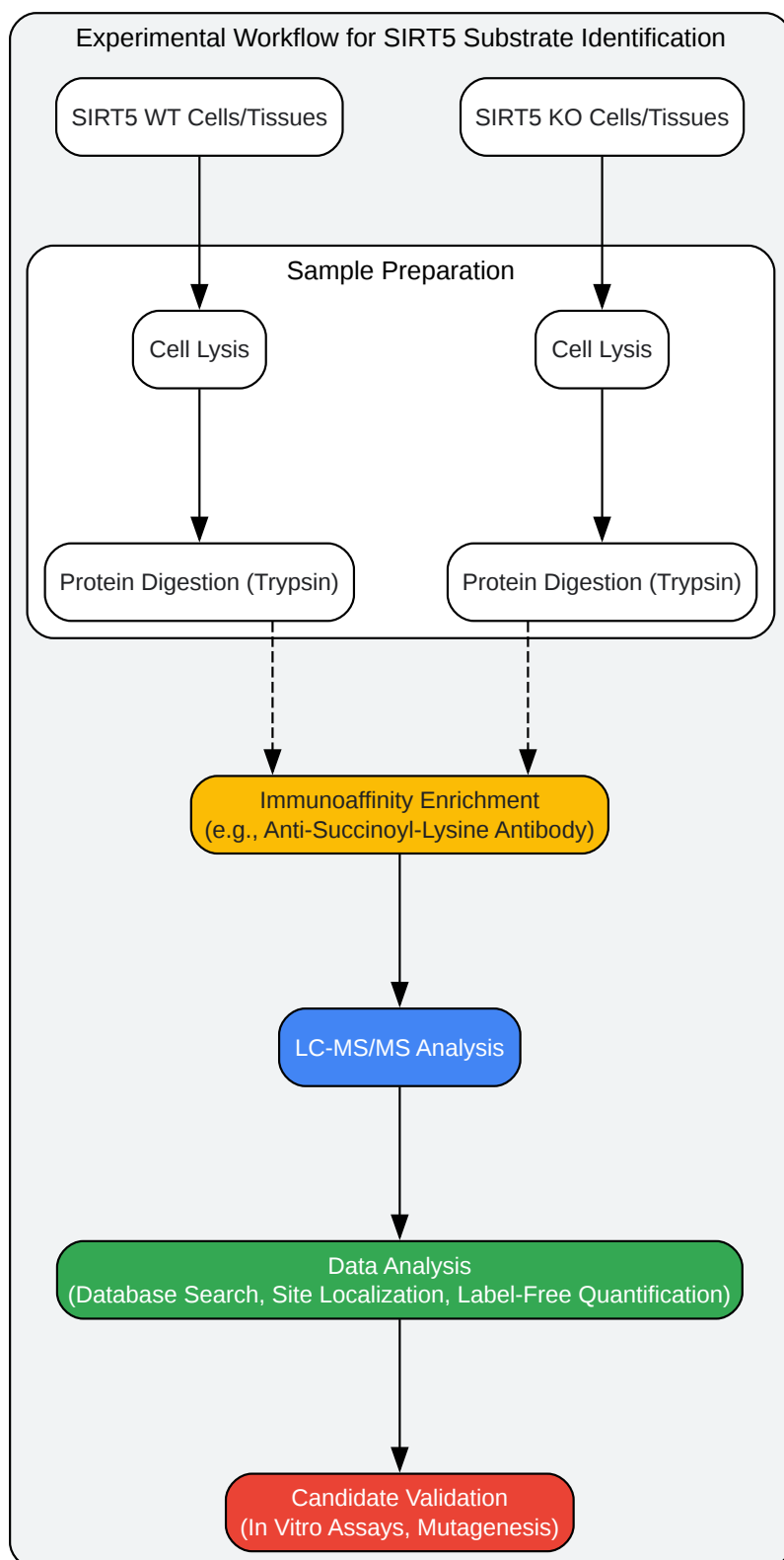
Table 2: Summary of Quantitative Proteomic Studies on SIRT5 Substrates

Study Model	PTM Analyzed	No. of Sites with Increased Acylation in SIRT5 KO	Key Findings	References
Mouse Liver Mitochondria	Succinylation	386 sites on 140 proteins	Widespread increase in succinylation, primarily affecting TCA cycle and fatty acid metabolism proteins.	[5]
Mouse Brain	Malonylation	164 sites	SIRT5 knockout remodels the brain malonylome, affecting carbohydrate and lipid metabolism pathways.	[3]
Mouse Brain	Succinylation	578 sites	SIRT5 deficiency impacts proteins involved in synaptic vesicle cycle and neurodegenerati ve diseases.	[3]

| Sirt5 KO Heart | Succinylation | >100 proteins | Increased succinylation in Sirt5 KO heart impairs fatty acid oxidation and reduces ATP levels. |[9] |

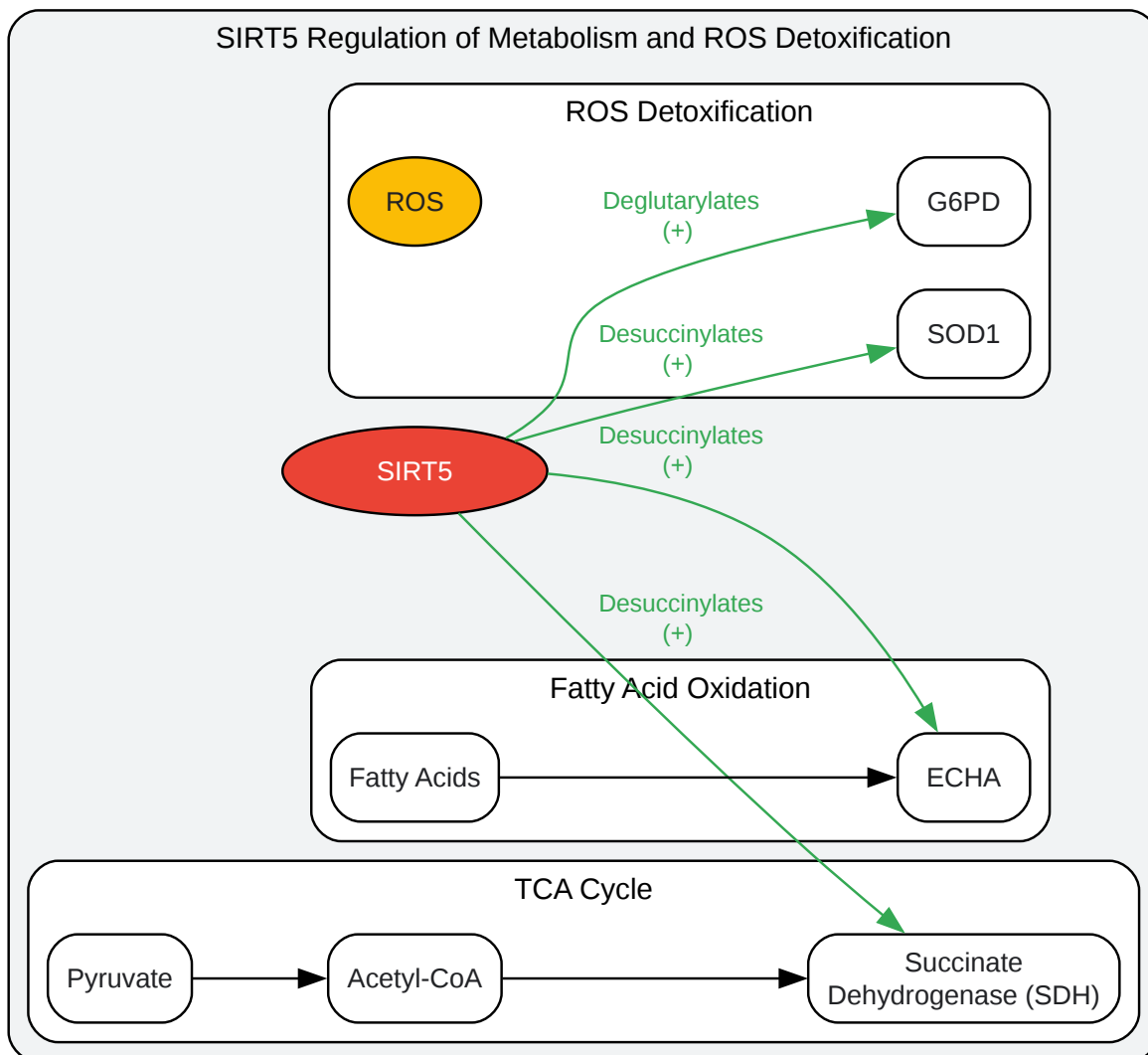
## Signaling Pathways and Experimental Workflows

Visualizing the experimental process and the biological pathways regulated by SIRT5 is essential for understanding its function.



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Caption: Workflow for identifying SIRT5 substrates using quantitative proteomics.



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